2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818546
InChI: InChI=1S/C12H11IN2O2/c1-16-8-2-3-9-10(6-8)17-5-4-15-7-11(13)14-12(9)15/h2-3,6-7H,4-5H2,1H3
SMILES:
Molecular Formula: C12H11IN2O2
Molecular Weight: 342.13 g/mol

2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine

CAS No.:

Cat. No.: VC15818546

Molecular Formula: C12H11IN2O2

Molecular Weight: 342.13 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine -

Specification

Molecular Formula C12H11IN2O2
Molecular Weight 342.13 g/mol
IUPAC Name 2-iodo-9-methoxy-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine
Standard InChI InChI=1S/C12H11IN2O2/c1-16-8-2-3-9-10(6-8)17-5-4-15-7-11(13)14-12(9)15/h2-3,6-7H,4-5H2,1H3
Standard InChI Key WOPOOHOTBANVGF-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C3=NC(=CN3CCO2)I

Introduction

Chemical Identity and Structural Features

Molecular Composition

2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D] oxazepine has the molecular formula C₁₂H₁₁IN₂O₂ and a molecular weight of 342.13 g/mol. Its structure combines a benzimidazo[1,2-d]oxazepine scaffold with substituents at the 2-iodo and 9-methoxy positions. The fused ring system creates a rigid bicyclic framework, while the iodine atom introduces steric and electronic effects critical for biological interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₁IN₂O₂
Molecular Weight342.13 g/mol
CAS Registry Number1956376-94-5
IUPAC Name2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1, oxazepine

Synthesis and Optimization

Reaction Pathways

The synthesis of 2-iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D] oxazepine involves multistep heterocyclic chemistry, typically starting with the formation of the imidazo-oxazepine core followed by iodination and methoxylation. Key steps include:

  • Ring Closure: Cyclization of a diamine precursor with a carbonyl source under acidic conditions to form the oxazepine ring .

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce the 2-iodo group.

  • Methoxy Introduction: Nucleophilic substitution or Ullmann-type coupling to install the 9-methoxy substituent.

Process Optimization

Critical parameters influencing yield and purity include:

  • Solvent Selection: Polar aprotic solvents like dichloromethane (DCM) enhance reaction efficiency compared to tetrahydrofuran (THF) or dimethylformamide (DMF) .

  • Temperature: Moderate temperatures (40–60°C) balance reaction rate and side-product formation.

  • Catalysts: Coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improve intermediate coupling steps .

Table 2: Representative Synthesis Conditions

StepConditionsYield (%)
CyclizationPOCl₃, DCM, 50°C, 6h65–70
IodinationNIS, AcOH, RT, 12h78
MethoxylationCuI, K₂CO₃, DMF, 80°C60

Biological Activity and Mechanism

PI3K Inhibition

This compound exhibits potent inhibition of PI3Kα and PI3Kδ isoforms, with IC₅₀ values in the nanomolar range. By binding to the ATP pocket of PI3K, it disrupts downstream signaling pathways (e.g., AKT/mTOR), inducing apoptosis in cancer cells. Comparative studies with fluoro-substituted analogs (e.g., 9-fluoro-2-iodo derivatives) suggest that methoxy groups enhance metabolic stability without compromising potency .

Antitumor Efficacy

In vitro assays demonstrate activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines, with GI₅₀ values of 0.8–1.2 µM. Synergistic effects are observed when combined with chemotherapeutics like paclitaxel, reducing viable cell counts by 70–80% in co-treatment models.

Research Applications and Derivatives

Medicinal Chemistry

The compound serves as a lead structure for developing PI3K inhibitors with improved selectivity. Structural modifications explored include:

  • Halogen Replacement: Substituting iodine with bromine or chlorine alters pharmacokinetic profiles .

  • Methoxy Analogs: 9-Ethoxy and 9-propoxy derivatives show extended half-lives in hepatic microsomes .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundPI3Kα IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
2-Iodo-9-methoxy12.545
9-Fluoro-2-iodo 15.828
2-Bromo-9-methoxy18.362

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator